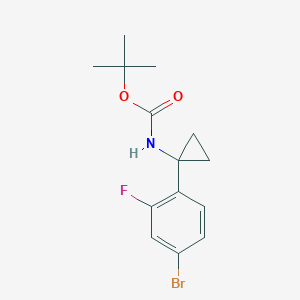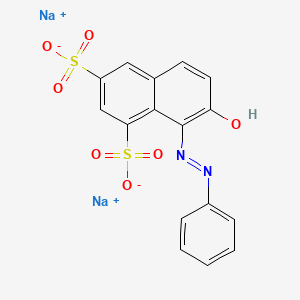
Orange G
Overview
Description
Orange G, also known as Acid Orange 10 or C.I. 16230, is a synthetic azo dye commonly used in histology and various staining formulations. It typically appears as orange crystals or powder and is often utilized as a disodium salt. This compound is widely recognized for its application in the Papanicolaou stain to color keratin and as a component in the Alexander test for pollen staining .
Mechanism of Action
Target of Action
Orange G, also known as Acid Orange 10 or C.I. 16230, is a synthetic azo dye . It primarily targets keratin, a fibrous structural protein present in the skin, hair, and nails . It is also used to stain erythrocytes in trichrome methods .
Mode of Action
This compound interacts with its targets through a process known as staining. In histology, it is used in many staining formulations, including the Papanicolaou stain, where it is used to stain keratin . The dye binds to these structures, allowing them to be visualized under a microscope.
Biochemical Pathways
It is known that the dye is used in electrophoresis as a color marker, running approximately at the size of a 50 base pair (bp) dna molecule . This suggests that it may interact with DNA or other nucleic acids during this process.
Result of Action
The primary result of this compound’s action is the staining of specific structures within cells, such as keratin . This allows these structures to be visualized and studied under a microscope. In electrophoresis, this compound provides a visual marker that helps monitor the process .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its color changes depending on the pH of the solution it is in, showing brilliant orange in neutral and acidic pH or red in pH greater than 9 . This property can affect its staining efficacy. Furthermore, the concentration of this compound and the duration of staining can also impact the intensity of the color produced.
Biochemical Analysis
Biochemical Properties
Orange G interacts with various biomolecules during the process of adsorption, a key method for dye wastewater treatment . The presence of amide groups and amino groups in the PA65 material used in the adsorption process suggests that these groups may interact with the this compound molecules .
Cellular Effects
It is known that azo dyes can have significant impacts on cellular processes
Molecular Mechanism
The molecular mechanism of this compound’s action is largely related to its interactions during the adsorption process. The dye molecules interact with amide and amino groups present in the adsorbent material
Temporal Effects in Laboratory Settings
In laboratory settings, the removal rate of this compound from wastewater was found to be affected by various factors, including the pH value of the solution, initial dye concentration, amount of adsorbent, and adsorption time
Preparation Methods
Synthetic Routes and Reaction Conditions: Orange G is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then coupled with a phenol or naphthol derivative. The reaction typically involves the following steps:
Diazotization: An aromatic amine (such as aniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component like 2-naphthol-6,8-disulfonic acid under alkaline conditions to form the azo dye this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Orange G undergoes various chemical reactions, including:
Reduction: The azo bond in this compound can be reduced to form aromatic amines, which can further react to form different compounds.
Substitution: The sulfonic acid groups in this compound can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions can be used to break the azo bond.
Substitution: Various nucleophiles can be used to substitute the sulfonic acid groups under appropriate conditions.
Major Products Formed:
Oxidation: Smaller organic molecules and inorganic salts.
Reduction: Aromatic amines.
Substitution: Derivatives with modified functional groups.
Scientific Research Applications
Orange G has a wide range of applications in scientific research:
Comparison with Similar Compounds
Orange G is part of a broader class of azo dyes, which include compounds like Methyl Orange, Congo Red, and Acid Orange 7. Compared to these dyes, this compound is unique in its specific applications in histology and its distinct color properties. Here are some similar compounds:
Methyl Orange: Used as a pH indicator in titrations.
Congo Red: Employed in staining amyloid plaques in histological samples.
Acid Orange 7: Utilized in textile dyeing and as a pH indicator.
This compound stands out due to its high solubility in water, stability under various conditions, and specific staining properties that make it invaluable in biological and medical research .
Properties
IUPAC Name |
disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXUHWZMNJHFRV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021082 | |
| Record name | C.I. Acid Orange 10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. acid orange 10 appears as orange microcrystals or powder. (NTP, 1992), Yellowish-red solid; [HSDB] | |
| Record name | C.I. ACID ORANGE 10 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Orange G | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4096 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
50 to 100 mg/mL at 74.3 °F (NTP, 1992), GENERALLY INSOL IN ORGANIC SOLVENTS, BUT SLIGHTLY SOL IN ETHANOL & CELLOSOLVE, Solubility in water = 80 mg/ml, in ethanol = 3 mg/ml, in methyl Cellosolve(monomethyl ether of ethylene glycol) = 40 mg/ml. | |
| Record name | C.I. ACID ORANGE 10 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. ORANGE G | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4348 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOWISH-RED CRYSTALS OR LEAFLETS | |
CAS No. |
1936-15-8 | |
| Record name | C.I. ACID ORANGE 10 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. Orange G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001936158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-(2-phenyldiazenyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Orange 10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 7-hydroxy-8-phenylazonaphthalene-1,3-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORANGE G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q6EJU80RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. ORANGE G | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4348 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
572 to 707 °F (decomposes) (NTP, 1992) | |
| Record name | C.I. ACID ORANGE 10 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Orange G?
A1: this compound is a synthetic azo dye with the chemical name 7-hydroxy-8-(phenylazo)-1,3-naphthalenedisulfonic acid, disodium salt. Its structure consists of a naphthalene ring system with a hydroxyl group, two sulfonic acid groups, and an azo (-N=N-) linkage connecting it to a phenyl group.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H10N2Na2O7S2, and its molecular weight is 452.38 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, this compound exhibits a characteristic absorption peak at 477 nm in the UV-Visible spectrum, which is responsible for its orange color. []
Q4: How does pH affect the removal of this compound from aqueous solutions?
A4: Research indicates that the removal of this compound using activated carbon decreases as pH increases. [] For instance, removal efficiency decreased from 95% to 82% when pH was increased from 2 to 12.
Q5: What is the impact of temperature on the removal of this compound from aqueous solutions?
A5: Studies suggest that the process of removing this compound from aqueous solutions is exothermic. This means higher temperatures hinder the removal process. []
Q6: Can this compound degradation be accelerated?
A6: Yes, research demonstrates that the presence of UV absorbers like phenyl benzoate can accelerate the photofading rate of this compound. []
Q7: Can natural materials be used to degrade this compound?
A7: Yes, studies show that biochar derived from iron-rich biomass can accelerate the microbial reduction of this compound by Shewanella oneidensis MR-1, enhancing the reductive removal rate to 72–97%. []
Q8: Is this compound biodegradable?
A8: this compound is known to be poorly biodegradable. []
Q9: What are the environmental concerns associated with this compound?
A9: As a textile dye, this compound contributes to water pollution. Its presence in water bodies can be detrimental to aquatic life, hinder photosynthesis, and potentially pose risks to human health due to its toxicity and potential carcinogenic properties. [, ]
Q10: Are there alternative dyes to this compound with lower environmental impact?
A10: This question requires further research. Investigating alternative dyes with lower toxicity, higher biodegradability, and minimal environmental impact is crucial for sustainable practices.
Q11: How can we determine the concentration of this compound in a sample?
A11: Several analytical methods are available for this compound quantification, including:
- UV-Vis spectrophotometry: This method utilizes the characteristic absorption peak of this compound at 477 nm to determine its concentration. [, , , ]
- High-performance liquid chromatography (HPLC): This technique provides a more detailed analysis, separating and quantifying this compound in complex mixtures. [, , , ]
Q12: How can we monitor the degradation of this compound in wastewater treatment?
A12: UV-Vis spectrophotometry is a common method to track the decolorization of this compound during treatment, as the decrease in absorbance at 477 nm corresponds to the degradation of the dye. [, ]
Q13: What is the role of this compound in the Papanicolaou stain?
A14: In the Papanicolaou stain, this compound primarily stains mature cells and keratin, giving them a distinct orange color. This helps in differentiating them from other cell types and assessing the health of the cervical epithelium. [, ]
Q14: What are the potential applications of titanium dioxide (TiO2) in the degradation of this compound?
A15: TiO2 is a well-known photocatalyst. Research suggests that TiO2, especially when modified or used in composites, can effectively degrade this compound under UV or visible light irradiation, offering a potential solution for wastewater treatment. [, , , ]
Q15: How can we improve the efficiency of this compound removal using adsorption techniques?
A16: Ongoing research focuses on developing new adsorbent materials with higher surface area, tailored pore size distribution, and enhanced affinity for this compound. Additionally, optimizing process parameters like pH, temperature, and contact time is crucial for maximizing adsorption efficiency. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


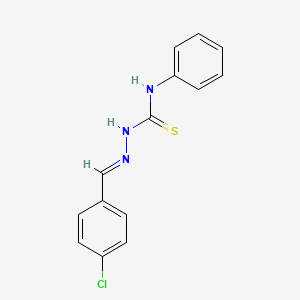
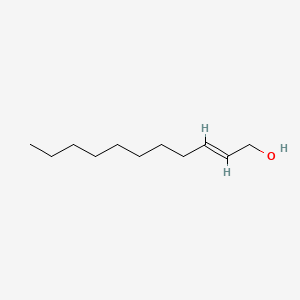
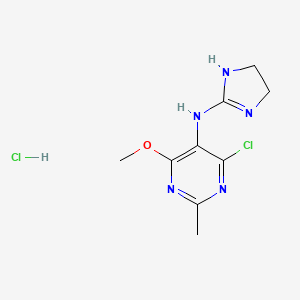
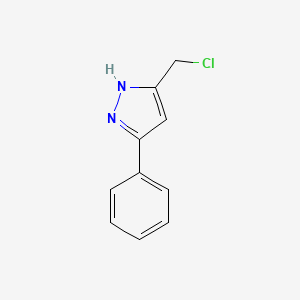
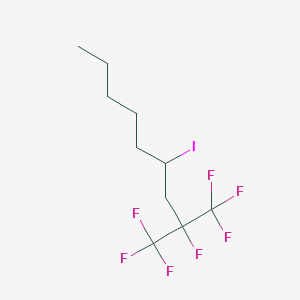
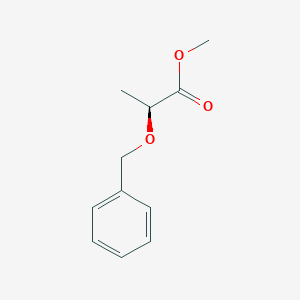
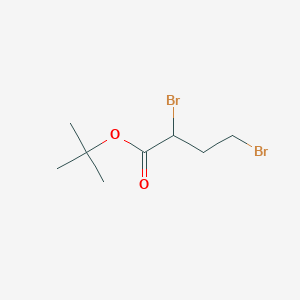
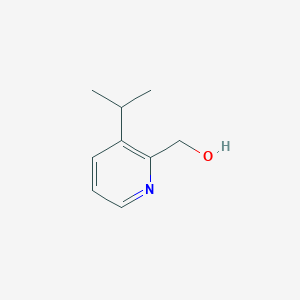
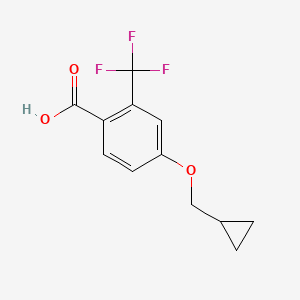
![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593800.png)
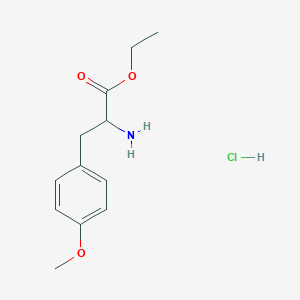
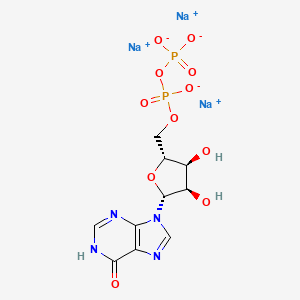
![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)
